

# Spectroscopic Profile of 3-Aminopyridazine-4-carbonitrile Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

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This technical guide provides a comprehensive overview of the spectral data for a compound closely related to **3-Aminopyridazine-4-carbonitrile**, specifically 3-amino-5-phenylpyridazine-4-carbonitrile. Due to the limited availability of direct experimental data for **3-Aminopyridazine-4-carbonitrile**, this document presents a detailed analysis of a structurally analogous derivative to offer valuable insights for researchers, scientists, and professionals in drug development. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with a summary of the spectral data in structured tables.

## Introduction

**3-Aminopyridazine-4-carbonitrile** is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The pyridazine core, coupled with amino and cyano functionalities, provides a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the spectroscopic properties of this and related compounds is crucial for their identification, characterization, and the elucidation of their roles in various chemical and biological processes. This guide focuses on the spectral characteristics of 3-amino-5-phenylpyridazine-4-carbonitrile, a representative derivative that shares the same core structure.

## Spectral Data Summary

The following tables summarize the key spectral data obtained for 3-amino-5-phenylpyridazine-4-carbonitrile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.75	s	1H	Ar-H
7.65-7.57	m	5H	Ar-H
7.39	bs	2H	NH <sub>2</sub> (exchanged with D <sub>2</sub> O)

Table 2: <sup>13</sup>C NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile

Chemical Shift (δ, ppm)	Assignment
159.37	C
142.17	C
141.96	C
133.47	C
130.98	CH
129.53	CH
129.09	CH
114.96	C (CN)
93.62	C

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 3-amino-5-phenylpyridazine-4-carbonitrile

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3437, 3300	Strong	N-H stretching (NH <sub>2</sub> )
3105	Medium	C-H stretching (Aromatic)
2219	Strong	C≡N stretching (Nitrile)
1641	Strong	N-H bending (NH <sub>2</sub> )
1562, 1498, 1474, 1441	Medium-Strong	C=C and C=N stretching (Aromatic/Pyridazine ring)
1162	Medium	C-N stretching
764	Strong	C-H bending (Aromatic)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-amino-5-phenylpyridazine-4-carbonitrile

m/z	Relative Intensity (%)	Assignment
196	70	[M] <sup>+</sup>
168	24	[M - N <sub>2</sub> ] <sup>+</sup>
140	68	[M - C <sub>2</sub> H <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>
127	17	
114	44	
102	100	
87	25	
76	88	
74	48	
66	61	
63	74	
51	96	
50	80	

Note: The data presented is for 3-amino-5-phenylpyridazine-4-carbonitrile as a proxy for **3-Aminopyridazine-4-carbonitrile**.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds of this nature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

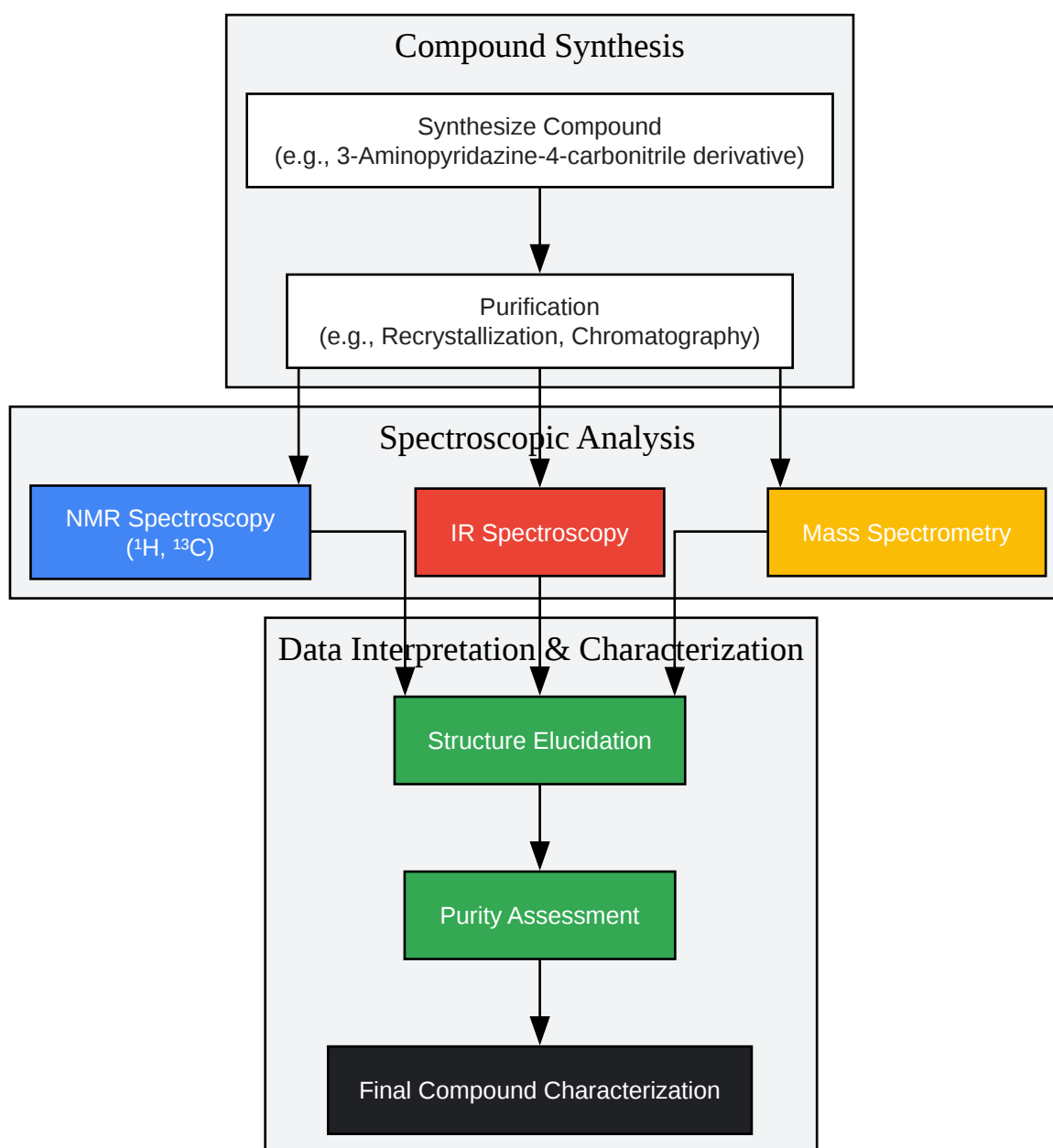
The IR spectrum of the solid sample is typically recorded using the KBr pellet method. A small amount of the compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.



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## References

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
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